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Compound of Interest

Compound Name:
2-Chloro-5-methoxy-4-

nitropyridine

CAS No.: 1805667-69-9

Cat. No.: B3110735

Get Quote

C13 NMR Spectrum Analysis: 2-Chloro-5-
methoxy-4-nitropyridine
Compound CAS: 1805667-69-9 | Molecular Formula: C₆H₅ClN₂O₃ | MW: 188.57 Da[1]

Executive Summary & Structural Logic
In drug discovery, particularly for kinase inhibitor scaffolds, the precise regiochemistry of

pyridine substituents is critical. 2-Chloro-5-methoxy-4-nitropyridine presents a unique

challenge: distinguishing it from its thermodynamically stable isomer, 2-Chloro-4-methoxy-5-

nitropyridine.[1]

While Proton NMR (

H NMR) shows only two singlet aromatic protons for both isomers, Carbon-13 NMR (

C NMR) provides the definitive "fingerprint" required for unambiguous assignment. The core
differentiator lies in the electronic environment of the ipso-carbons (C4 vs. C5), where the
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interplay between the ring nitrogen's inductive effect and the methoxy group's resonance
donation creates a measurable chemical shift (

) divergence.

Structural Assignment Workflow
The following diagram illustrates the logic flow for assigning the carbon signals and validating

the structure against its primary isomer.
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Figure 1: Logic flow for the structural elucidation of 2-Chloro-5-methoxy-4-nitropyridine via

C13 NMR.
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Comparative Analysis: Target vs. Isomer
The most common synthesis impurity is the regioisomer where the methoxy and nitro groups

are swapped. The table below contrasts the expected chemical shifts (

) in DMSO-

.

Chemical Shift Prediction & Assignment Table
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Carbon
Position

Atom Type
Target (5-OMe)

(ppm)

Isomer (4-OMe)

(ppm)

Diagnostic

Rationale

-OCH₃ Methyl 57.5 - 58.5 57.0 - 58.0

Non-diagnostic.

Both methoxy

groups are in

similar electronic

environments.[1]

C2 C-Cl 148.0 - 150.0 150.0 - 152.0

Deshielded by

adjacent N and

Cl.[1] Similar in

both.

C3 C-H 108.0 - 112.0 110.0 - 114.0

Shielded by

ortho-electron

donors.[1]

C4 C-NO₂ / C-OMe 138.0 - 142.0 164.0 - 168.0

CRITICAL

DIFFERENCE.

In the isomer, C4

is ipso to Oxygen

AND para to

Nitrogen,

causing extreme

deshielding

(>160 ppm).[1] In

the target, C4 is

ipso to NO₂,

appearing upfield

relative to the C-

O.

C5 C-OMe / C-NO₂ 152.0 - 156.0 135.0 - 139.0

CRITICAL

DIFFERENCE.

In the target, C5

is ipso to

Oxygen.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/581393
https://pubchem.ncbi.nlm.nih.gov/compound/581393
https://pubchem.ncbi.nlm.nih.gov/compound/581393
https://pubchem.ncbi.nlm.nih.gov/compound/581393
https://pubchem.ncbi.nlm.nih.gov/compound/581393
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3110735?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C6 C-H 146.0 - 149.0 148.0 - 151.0
Deshielded by

adjacent N.

Expert Insight: The "Smoking Gun" for the target compound is the absence of a signal above

160 ppm.[1] If you observe a peak near 165 ppm, your sample likely contains the 4-methoxy

isomer (2-Chloro-4-methoxy-5-nitropyridine).[1]

Experimental Protocol (Self-Validating)
To ensure data integrity and reproducibility, follow this standardized protocol. This workflow

minimizes solvent impurities and maximizes signal-to-noise ratio for quaternary carbons.[1]

A. Sample Preparation[1][2]
Mass: Weigh 30–50 mg of the solid sample. (Higher concentration is vital for detecting

quaternary C-Cl and C-NO2 carbons which have long relaxation times).[1]

Solvent: Add 0.6 mL of DMSO-

(Deuterated Dimethyl Sulfoxide).

Why DMSO? Nitro-pyridines often have poor solubility in CDCl

.[1] DMSO also prevents aggregation.[1]

Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube

to prevent line broadening from particulates.

B. Instrument Parameters (Acquisition)
Nucleus:
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C (Carbon-13) with Proton Decoupling (

C{

H}).[1]

Frequency: 100 MHz or higher (400 MHz proton equivalent).

Spectral Width: -10 ppm to 220 ppm.[1]

Relaxation Delay (D1):2.0 - 3.0 seconds.[1]

Critical: Quaternary carbons (C2, C4, C5) relax slowly. A short D1 will suppress their

signals, making integration/detection difficult.

Scans (NS): Minimum 1024 scans (approx. 1 hour).

Temperature: 298 K (25°C).[1]

C. Processing & Referencing[1][3]
Reference: Set the DMSO-

septet center to 39.52 ppm.

Window Function: Apply an exponential multiplication (EM) with a Line Broadening (LB)

factor of 1.0 - 3.0 Hz to reduce noise.

Detailed Mechanistic Interpretation
Understanding why the shifts occur validates the assignment beyond simple database

matching.

The "Ortho-Effect" & Resonance[2]
C5-Methoxy (Target): The oxygen lone pair donates electron density into the ring via

resonance.[1] However, C5 is meta to the ring nitrogen. The resonance contribution is

localized, deshielding C5 significantly (~154 ppm) but not as drastically as if it were at C4.
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C4-Nitro (Target): The nitro group is strongly electron-withdrawing (inductive + resonance).[1]

This deshields the ipso carbon (C4).[1] However, the adjacent C5-OMe group exerts a

shielding "gamma-effect" or electronic push that moderates the C4 shift to ~140 ppm.[1]

Comparison with 2-Chloro-4-methyl-5-nitropyridine
Data from the methyl analog (2-Chloro-4-methyl-5-nitropyridine) supports these predictions.[1]

In the methyl analog:

C4-Me: The C4 carbon appears at ~145-150 ppm.[1]

C5-NO2: The C5 carbon appears at ~140 ppm.[1]

Extrapolation: Replacing the Methyl (weak donor) with Methoxy (strong donor) at C5 pushes

the C5 shift downfield (to ~154 ppm) and shields the ortho C4 and C6 positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [C13 NMR spectrum analysis of 2-Chloro-5-methoxy-4-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3110735/docs#c13-nmr-spectrum-analysis-of-2-
chloro-5-methoxy-4-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3110735/docs#c13-nmr-spectrum-analysis-of-2-chloro-5-methoxy-4-nitropyridine
https://www.benchchem.com/product/b3110735/docs#c13-nmr-spectrum-analysis-of-2-chloro-5-methoxy-4-nitropyridine
https://www.benchchem.com/product/b3110735/docs#c13-nmr-spectrum-analysis-of-2-chloro-5-methoxy-4-nitropyridine
https://www.benchchem.com/product/b3110735/docs#c13-nmr-spectrum-analysis-of-2-chloro-5-methoxy-4-nitropyridine
https://www.benchchem.com/product/b3110735?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3110735?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

